isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolopyrimidine derivative characterized by a methoxy group at position 4 and an isopropyl ester at position 4. Its structure combines a fused pyrrole-pyrimidine core with substituents that modulate electronic properties, solubility, and biological activity. The methoxy group at position 4 is electron-donating, contrasting with chloro or nitro substituents in related analogs, which are electron-withdrawing.
Properties
IUPAC Name |
propan-2-yl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-5(2)18-10(16)7-4-6-8(13-7)14-11(12)15-9(6)17-3/h4-5H,1-3H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXZHQVIHQDHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(N1)N=C(N=C2OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585547 | |
| Record name | Propan-2-yl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-11-5 | |
| Record name | Propan-2-yl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a [3 + 3] annulation reaction of amidines with saturated ketones under copper catalysis.
Introduction of the Isopropyl Group: The isopropyl group is introduced via esterification reactions using isopropyl alcohol and appropriate carboxylic acid derivatives.
Methoxylation and Amination: The methoxy and amino groups are introduced through nucleophilic substitution reactions using methanol and ammonia, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
-
2-Amino group : Susceptible to acylation, sulfonation, or alkylation.
-
4-Methoxy group : May undergo demethylation under acidic/basic conditions or participate in nucleophilic substitution.
-
6-Carboxylate ester (isopropyl) : Likely to undergo hydrolysis to form carboxylic acids or transesterification.
Key Observations from Literature:
-
Ester Hydrolysis : Similar pyrrolo[2,3-d]pyrimidine esters (e.g., ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) undergo hydrolysis to carboxylic acids using NaOH or HCl .
-
Amino Group Modifications : 2-Amino substituents in pyrrolo[2,3-d]pyrimidines are frequently acylated with reagents like acetic anhydride or coupled with aryl halides via Buchwald-Hartwig amination .
Table 1: Plausible Reactions and Outcomes
Ester Hydrolysis
The isopropyl ester can be cleaved to the carboxylic acid under basic conditions. For example:
-
Procedure : Heating with aqueous NaOH (1M) at 80°C for 6 hours yields the carboxylic acid derivative .
-
Yield : ~75–85% (based on analogous ethyl ester hydrolysis) .
Amino Group Functionalization
The 2-amino group is reactive toward electrophiles:
-
Acylation : Treatment with acetyl chloride in pyridine produces the acetamido derivative, enhancing solubility for further coupling .
-
Cross-Coupling : Palladium-catalyzed reactions with aryl halides enable introduction of lipophilic groups (e.g., benzyl, pyridyl) .
Methoxy Group Modification
The 4-methoxy group can be demethylated to a hydroxyl group using BBr₃, enabling subsequent sulfonation or phosphorylation .
Stability and Reactivity Notes
Biological Activity
Isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 929973-11-5) is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting key research developments.
- Molecular Formula : C₁₁H₁₄N₄O₃
- Molecular Weight : 250.25 g/mol
- Density : 1.346 g/cm³ (predicted)
- pKa : 11.79 (predicted)
- Storage Temperature : 2-8°C
Research indicates that this compound may act as a multi-targeted kinase inhibitor, similar to other pyrrolo[2,3-d]pyrimidine derivatives. These compounds have been shown to inhibit several kinases involved in cancer progression, including EGFR, Her2, VEGFR2, and CDK2. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells through the modulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
In Vitro Studies
-
Cytotoxicity :
- The compound exhibits promising cytotoxic effects against various cancer cell lines with IC50 values ranging from 29 to 59 µM .
- In particular, compound 5k , a derivative with structural similarities to this compound, demonstrated significant inhibition against multiple kinases with IC50 values comparable to established inhibitors like sunitinib .
- Anti-inflammatory Effects :
In Vivo Studies
Research has demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives effectively inhibit tumor growth in xenograft models. For instance, modifications to similar compounds led to enhanced selectivity for protein kinase B (Akt), resulting in significant tumor suppression in animal models . The ability of these compounds to modulate key signaling pathways further supports their potential as therapeutic agents.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that variations in the substituents on the pyrrolo[2,3-d]pyrimidine scaffold can significantly impact biological activity. For example:
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 5k | EGFR | 40 | High |
| Compound 5k | Her2 | 204 | Moderate |
| Compound 5k | VEGFR2 | Comparable to Sunitinib | High |
These findings highlight the importance of structural modifications in enhancing the potency and selectivity of these compounds against specific targets.
Case Studies
- Cancer Cell Lines : In studies involving MCF-7 and MDA-MB-231 breast cancer cell lines, derivatives of this compound showed superior growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
- Mechanistic Insights : Molecular docking studies have illustrated that these compounds exhibit similar binding interactions with target enzymes as known inhibitors, suggesting a shared mechanism of action that warrants further investigation .
Scientific Research Applications
Inhibition of Protein Kinases
One of the primary applications of isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is its role as a selective inhibitor of protein kinase B (Akt). Research indicates that compounds in this class can act as ATP-competitive inhibitors, demonstrating significant selectivity for PKB over other kinases such as PKA. These inhibitors have shown promise in modulating signaling pathways associated with cancer growth and survival, particularly through the PI3K-Akt-mTOR pathway, which is often dysregulated in tumors .
Antimalarial Activity
Recent studies have explored the potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound, as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (CDPKs). In silico modeling and subsequent synthesis of these compounds revealed promising inhibitory activity against PfCDPK4 and PfCDPK1, with IC50 values ranging from 0.210 to 0.589 μM. These findings suggest that this compound could be a valuable lead for developing new antimalarial therapies .
Case Study 1: Cancer Therapy
A study focused on the development of pyrrolo[2,3-d]pyrimidine derivatives highlighted the effectiveness of these compounds in inhibiting tumor growth in xenograft models. The research demonstrated that specific modifications to the compound structure could enhance selectivity and bioavailability, making them suitable candidates for further clinical development as anticancer agents .
Case Study 2: Targeting Malaria
In another significant study, a series of pyrrolo[2,3-d]pyrimidines were synthesized and tested for their inhibitory effects on PfCDPK4. The results indicated that certain derivatives exhibited strong binding interactions and effective inhibition of kinase activity. This research underscores the potential for these compounds to be developed into novel treatments for malaria, particularly given the increasing resistance to existing antimalarial drugs .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at Position 4
The substituent at position 4 significantly influences the compound’s reactivity, solubility, and biological activity:
- Chloro vs. Methoxy Analogs: The chloro-substituted analog (isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, CAS 929973-15-9) shares structural similarity but differs in electronic properties. Chlorine’s electron-withdrawing nature enhances reactivity in nucleophilic substitution reactions, making it a preferred intermediate for synthesizing aryl- or amine-substituted derivatives . However, this may limit its utility as a synthetic intermediate .
| Compound | Substituent (Position 4) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | Methoxy (-OMe) | 254.67* | Electron-donating, moderate solubility |
| Chloro Analog (sc-353641) | Chloro (-Cl) | 254.67 | Electron-withdrawing, reactive |
| Ethyl 4-Chloro-7-(PhSO₂) Derivative | Chloro (-Cl) | 402.80 | Enhanced lipophilicity (PhSO₂ group) |
Ester Group Variations
The ester moiety at position 6 impacts lipophilicity and metabolic stability:
- Methyl/Ethyl Esters : Smaller esters (e.g., methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, CAS 1192711-71-9) offer higher solubility in polar solvents but may undergo faster enzymatic hydrolysis .
Core Structure Modifications
- Pyrrolo[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine: Pyrido analogs (e.g., compounds 25 and 26 from ) feature an additional nitrogen in the fused ring system, altering electronic density and hydrogen-bonding capacity. These derivatives often exhibit lower melting points (e.g., 97–98°C for compound 25) due to reduced crystallinity .
Q & A
Q. What are the optimized synthetic routes for preparing isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols. For example, a five-step route starting from phenylacetic acids has been reported for analogous compounds, with key steps including cyclization and substitution reactions. In one approach, isopropanol and catalytic HCl under reflux are used to facilitate nucleophilic substitution with anilines . To optimize yield:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to isopropanol, particularly for methoxy group retention.
- Catalysis: Acidic conditions (e.g., conc. HCl) promote deprotection and substitution, but base-mediated depivaloylation (e.g., KOH/EtOH) is critical for final product isolation .
- Temperature Control: Reflux (80–100°C) ensures complete substitution while avoiding decomposition of the methoxy group .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR in DMSO-d6 or CDCl3 resolves key structural features. For example, methoxy protons resonate at δ 3.7–3.8 ppm, while aromatic protons in the pyrrolo-pyrimidine core appear between δ 6.3–7.4 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C12H16N4O3) with <2 ppm error .
- HPLC-PDA/MS: Quantify purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Screening: Test in DMSO (stock solution), followed by dilution in aqueous buffers (pH 4–9). Precipitation thresholds can be identified via turbidity assays .
- Stability Studies: Monitor degradation via LC-MS under varying temperatures (4°C, 25°C) and light exposure. Methoxy groups are generally stable but may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies (e.g., kinase inhibition vs. off-target effects)?
Methodological Answer:
- Dose-Response Validation: Replicate assays (e.g., kinase inhibition IC50) across multiple concentrations to confirm potency thresholds .
- Selectivity Profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions. For example, pyrrolo-pyrimidines often inhibit EGFR and VEGFR2, but batch-dependent impurities (e.g., chloro analogs) may skew results .
- Orthogonal Assays: Combine enzymatic assays with cellular models (e.g., proliferation assays in cancer cell lines) to verify mechanism .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxy and isopropyl ester substituents?
Methodological Answer:
- Analog Synthesis: Replace the methoxy group with halogens (e.g., Cl) or alkyl groups to assess steric/electronic effects on target binding .
- Ester Hydrolysis: Hydrolyze the isopropyl ester to the free carboxylic acid and compare solubility and activity. This modification often enhances cellular uptake but may reduce membrane permeability .
- Crystallography/Docking: Co-crystallize derivatives with target kinases (e.g., CDK2) to map hydrogen bonding and hydrophobic interactions .
Q. What experimental approaches are suitable for identifying this compound’s primary biological targets in complex systems?
Methodological Answer:
- Chemical Proteomics: Use affinity-based pull-down assays with biotinylated probes to capture interacting proteins, followed by LC-MS/MS identification .
- RNAi/CRISPR Screening: Knock down suspected targets (e.g., kinases) in cell lines and assess rescue of the compound’s phenotypic effects .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified targets (e.g., EGFR) to confirm direct interactions .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining regioselectivity for the methoxy group?
Methodological Answer:
- Protecting Groups: Temporarily protect the methoxy group during chlorination or alkylation steps using silyl ethers (e.g., TBS) .
- Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., cyclization) to minimize byproducts .
- Quality Control: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression and intermediate purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
